Dehydrolinalool, (+)-

Description

Properties

CAS No. |

68224-83-9 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(3R)-3,7-dimethyloct-6-en-1-yn-3-ol |

InChI |

InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h1,7,11H,6,8H2,2-4H3/t10-/m0/s1 |

InChI Key |

YWTIDNZYLFTNQQ-JTQLQIEISA-N |

Isomeric SMILES |

CC(=CCC[C@](C)(C#C)O)C |

Canonical SMILES |

CC(=CCCC(C)(C#C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

(+)-Dehydrolinalool chemical properties and structure

An In-depth Technical Guide to (+)-Dehydrolinalool: Chemical Properties and Structure

Introduction

Dehydrolinalool is an acyclic monoterpene alcohol recognized for its characteristic floral and woody-sweet aroma.[1][2][3][4] It serves as a versatile intermediate in the synthesis of various fragrances and flavors, such as linalool, citral, and ionone, and is also a crucial precursor in the production of vitamins A and E.[3] This document provides a comprehensive overview of the chemical properties and structural identifiers of (+)-Dehydrolinalool, intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Chemical Structure and Identifiers

(+)-Dehydrolinalool is the dextrorotatory enantiomer of 3,7-dimethyloct-6-en-1-yn-3-ol (B1222461). The stereochemistry is designated as (R) in the Cahn-Ingold-Prelog priority system.

-

IUPAC Name : (3R)-3,7-dimethyloct-6-en-1-yn-3-ol.[5]

-

Synonyms : (+)-3,7-Dimethyl-6-octen-1-yn-3-ol, (R)-Dehydrolinalool.[5][6]

-

SMILES : CC(=CCC--INVALID-LINK--(C#C)O)C.[5]

-

InChI : InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h1,7,11H,6,8H2,2-4H3/t10-/m0/s1.[5][9]

Quantitative Physicochemical Properties

The key physicochemical data for dehydrolinalool are summarized in the table below. It is important to note that some reported values correspond to the racemic mixture ((±)-Dehydrolinalool) but are considered representative for the individual enantiomers.

| Property | Value | Conditions |

| Molecular Weight | 152.23 g/mol | |

| Appearance | Colorless to light yellow clear liquid | Ambient |

| Boiling Point | 198.00 - 199.00 °C | @ 760 mm Hg |

| 91 - 93 °C | @ 12 Torr (1.6 kPa) | |

| Melting Point | -58.00 to -56.00 °C | @ 760 mm Hg |

| Density | 0.88 - 0.886 g/cm³ | @ 20 °C |

| Refractive Index | 1.46 - 1.477 | @ 20 °C |

| Vapor Pressure | 0.0141 - 8.34 mmHg | @ 25 °C |

| Flash Point | 80 - 85 °C | Closed Cup |

| Water Solubility | 1084 mg/L (estimated) | @ 25 °C |

| Solubility | Soluble in alcohol, ethanol, methanol | |

| Optical Rotation [α]20/D | -1 to +1 ° (for racemate) | neat |

Data sourced from references[1][2][3][4][6][10][11][12].

Experimental Protocols

Synthesis of (±)-Dehydrolinalool

A common industrial method for synthesizing dehydrolinalool is through the ethynylation of 6-methyl-5-hepten-2-one (B42903).[3][13]

Methodology:

-

Reaction Setup : The reaction is typically carried out in a pressurized reactor. Liquid ammonia (B1221849) is used as the solvent, and a strong base, such as potassium hydroxide, serves as the catalyst.[3]

-

Ethynylation : A mixture of acetylene (B1199291) and ammonia gas (typically 20-25% acetylene) is bubbled through the solution of 6-methyl-5-hepten-2-one in liquid ammonia.[3]

-

Reaction Conditions : The reaction is maintained at a temperature of 35–40°C and a pressure of 2.0–2.5 MPa for a duration of 2–3 hours.[3]

-

Work-up : The reaction mixture is transferred to a flash tank to remove and recycle excess acetylene and ammonia.[3]

-

Purification : The resulting crude product is purified by distillation under reduced pressure to yield dehydrolinalool with a purity of over 98%.[3]

Spectroscopic Analysis

While detailed experimental protocols for spectroscopic analysis are not available in the cited literature, the primary methods for structural confirmation and purity assessment include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR is used for structural elucidation.[1]

-

Mass Spectrometry (MS) : Gas Chromatography coupled with Mass Spectrometry (GC-MS) is employed for separation and identification.[1]

Mandatory Visualizations

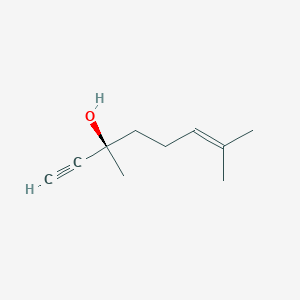

The following diagram illustrates the core relationships between the structural and chemical properties of (+)-Dehydrolinalool.

Caption: Structural and chemical properties of (+)-Dehydrolinalool.

References

- 1. Dehydrolinalool | C10H16O | CID 62842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,7-dimethyloct-6-en-1-yn-3-ol | 29171-20-8 [chemicalbook.com]

- 4. scent.vn [scent.vn]

- 5. Dehydrolinalool, (R)- | C10H16O | CID 1616118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (+/-)-Dehydrolinalool | 29171-20-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Dehydrolinalool, (S)- | C10H16O | CID 1616117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. echemi.com [echemi.com]

- 11. dehydro beta-linalool, 29171-20-8 [thegoodscentscompany.com]

- 12. (+/-)-Dehydrolinalool | 29171-20-8 | TCI AMERICA [tcichemicals.com]

- 13. Dehydrolinalool – Wikipedia [de.wikipedia.org]

Enantioselective Synthesis of (+)-Dehydrolinalool: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dehydrolinalool is a chiral tertiary propargyl alcohol that serves as a key intermediate in the synthesis of various natural products and fragrances, most notably the enantiomers of linalool. The precise control of its stereochemistry is crucial for obtaining the desired biological or olfactory properties in the final products. This technical guide provides an in-depth overview of the enantioselective synthesis of (+)-dehydrolinalool, focusing on a robust and well-established catalytic method. The document details the experimental protocol, presents quantitative data in a clear tabular format, and visualizes the synthetic workflow.

Core Synthetic Strategy: Asymmetric Alkynylation of 6-Methyl-5-hepten-2-one (B42903)

The primary and most effective method for the enantioselective synthesis of (+)-dehydrolinalool is the asymmetric addition of an acetylene (B1199291) nucleophile to the prochiral ketone, 6-methyl-5-hepten-2-one. This reaction is typically catalyzed by a chiral metal complex, which dictates the stereochemical outcome of the addition, leading to the preferential formation of the desired (+)-enantiomer.

A widely recognized and successful approach for this transformation involves the use of a zinc-based catalytic system, developed by Carreira and coworkers. This methodology employs a chiral amino alcohol ligand, (+)-N-methylephedrine, in conjunction with zinc triflate (Zn(OTf)₂) to mediate the enantioselective addition of acetylene to the ketone.

Visualizing the Synthetic Pathway

Figure 1: Catalytic Cycle for the Enantioselective Synthesis of (+)-Dehydrolinalool.

Quantitative Data Summary

The following table summarizes the key quantitative data for the enantioselective synthesis of (+)-dehydrolinalool using the Carreira method. This method has been shown to be highly effective, providing excellent yields and high enantioselectivity.

| Parameter | Value | Reference |

| Substrate | 6-Methyl-5-hepten-2-one | [1][2] |

| Reagent | Acetylene | [1][2] |

| Catalyst | Zn(OTf)₂ | [1][2] |

| Chiral Ligand | (+)-N-Methylephedrine | [1][2] |

| Solvent | Toluene (B28343) | [1][2] |

| Temperature | 23 °C (Room Temperature) | [1][2] |

| Yield | Up to 99% | [1] |

| Enantiomeric Excess (ee) | Up to 99% | [1] |

Detailed Experimental Protocol

This section provides a detailed experimental procedure for the enantioselective synthesis of (+)-dehydrolinalool, adapted from the methodology reported by Carreira and coworkers.[1][2]

Materials and Reagents:

-

6-Methyl-5-hepten-2-one (freshly distilled)

-

Zinc triflate (Zn(OTf)₂)

-

(+)-N-Methylephedrine

-

Triethylamine (B128534) (Et₃N, freshly distilled)

-

Toluene (anhydrous)

-

Acetylene gas (purified)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (B86663) (MgSO₄)

Experimental Workflow Diagram

Figure 2: Experimental Workflow for the Synthesis of (+)-Dehydrolinalool.

Step-by-Step Procedure:

-

Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), combine zinc triflate (Zn(OTf)₂, 1.2 equivalents) and (+)-N-methylephedrine (1.3 equivalents). Add anhydrous toluene to the flask.

-

Stirring: Stir the resulting suspension at room temperature (23 °C) for 1 to 2 hours.

-

Addition of Substrate and Base: To the stirred suspension, add 6-methyl-5-hepten-2-one (1.0 equivalent) and freshly distilled triethylamine (Et₃N, 2.4 equivalents) via syringe.

-

Introduction of Acetylene: Purge the flask with acetylene gas and maintain a positive pressure of acetylene (approximately 1 atmosphere, using a balloon) for the duration of the reaction.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the enantiomerically enriched (+)-dehydrolinalool.

-

Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry) and determine the enantiomeric excess by chiral HPLC or chiral GC analysis.

Conclusion

The enantioselective synthesis of (+)-dehydrolinalool via the asymmetric alkynylation of 6-methyl-5-hepten-2-one is a highly efficient and practical method. The use of the readily available and inexpensive chiral ligand, (+)-N-methylephedrine, in combination with zinc triflate, provides the target molecule in high yield and with excellent enantioselectivity. This technical guide offers a comprehensive overview of this key transformation, providing researchers and professionals in drug development and fragrance synthesis with the necessary data and protocols to successfully implement this important synthetic route.

References

The Natural Occurrence of (+)-3,7-Dimethyl-6-octen-1-yn-3-ol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-3,7-Dimethyl-6-octen-1-yn-3-ol, also known as dehydrolinalool, is an acyclic monoterpenoid alcohol. While its synthetic counterpart is utilized in the fragrance industry, its natural occurrence is less documented but has been identified in several plant species. This technical guide provides a comprehensive overview of the known natural sources of (+)-3,7-Dimethyl-6-octen-1-yn-3-ol, methodologies for its isolation and identification, and a summary of its known biological activities.

Natural Occurrence of (+)-3,7-Dimethyl-6-octen-1-yn-3-ol

(+)-3,7-Dimethyl-6-octen-1-yn-3-ol has been identified as a volatile organic compound in a few plant species. The primary documented sources are from the genera Persicaria and Daucus. While its presence in citrus essential oils has been suggested by its inclusion in the Plant-Associated Volatile Organic Compound (VOC) Database, a comprehensive review of citrus essential oils did not specifically list this compound, indicating it may be present in trace amounts or in less common citrus varieties.[1][2]

Table 1: Documented Natural Sources of 3,7-Dimethyl-6-octen-1-yn-3-ol

| Genus | Species | Common Name | Plant Part | Reference |

| Persicaria | hydropiperoides | Mild Waterpepper | Not specified | [3] |

| Persicaria | minor | Small Waterpepper | Not specified | [3] |

| Daucus | carota | Wild Carrot | Not specified | [3] |

Experimental Protocols: Isolation and Identification

A specific, detailed experimental protocol for the isolation of (+)-3,7-Dimethyl-6-octen-1-yn-3-ol from its natural sources is not extensively described in the available literature. However, a general and widely accepted methodology for the extraction and analysis of volatile compounds from plant materials can be applied. This typically involves hydrodistillation for the extraction of essential oils, followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.

Generalized Protocol for Isolation and Identification

-

Plant Material Collection and Preparation:

-

Collect the relevant plant parts (e.g., leaves, flowers, seeds) from the identified species.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, to reduce moisture content.

-

Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.

-

-

Hydrodistillation for Essential Oil Extraction:

-

Place a known quantity of the powdered plant material in a round-bottom flask.

-

Add distilled water to the flask, ensuring the plant material is fully submerged.

-

Set up a Clevenger-type apparatus for hydrodistillation.

-

Heat the flask to boiling and continue the distillation for 3-4 hours, or until no more essential oil is collected.

-

Separate the collected essential oil from the aqueous layer. Dry the oil over anhydrous sodium sulfate.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Sample Preparation: Prepare a dilute solution of the extracted essential oil in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Conditions (Illustrative):

-

Injector: Split/splitless injector, with a split ratio of 1:50.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3°C/min).

-

-

MS Conditions (Illustrative):

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230°C.

-

-

Compound Identification: Identify the constituents by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values. For confirmation of (+)-3,7-Dimethyl-6-octen-1-yn-3-ol, a pure standard should be co-injected.

-

Bioactivity of Dehydrolinalool

While detailed signaling pathways for (+)-3,7-Dimethyl-6-octen-1-yn-3-ol are not well-elucidated, preliminary research and its structural similarity to other monoterpenoids like linalool (B1675412) suggest potential biological activities.

Dehydrolinalool is reported to have mosquito repellent properties.[4] In an olfactometric study, a combination of linalool and dehydrolinalool demonstrated a 33.60% repellency against Aedes aegypti.[5] Furthermore, it is suggested to possess antibacterial activity against various strains, including Escherichia coli, Enterobacter faecalis, and Proteus species.[6]

Visualizations

References

- 1. Volatile Compounds in Citrus Essential Oils: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,7-dimethyloct-6-en-1-yn-3-ol | 29171-20-8 [chemicalbook.com]

- 3. oipub.com [oipub.com]

- 4. scite.ai [scite.ai]

- 5. 3,7-dimethyloct-6-en-1-yn-3-ol synthesis - chemicalbook [chemicalbook.com]

- 6. New Claims for Wild Carrot (Daucus carota subsp. carota) Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Asymmetric Synthesis in Crafting Chiral Tertiary Propargyl Alcohols for Drug Discovery

A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic enantioselective synthesis of tertiary propargyl alcohols, vital building blocks for complex pharmaceutical agents.

The precise three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity. This principle of stereochemistry is a cornerstone of modern drug development, where the synthesis of single-enantiomer chiral compounds is often paramount. Among the vast array of chiral synthons, tertiary propargyl alcohols stand out as exceptionally versatile intermediates. Their inherent functionality—a sterically hindered alcohol and a reactive alkyne—provides a gateway to a diverse range of complex molecular architectures, making them invaluable in the synthesis of numerous pharmaceuticals, including antiviral, antiasthmatic, and antifungal agents.

This technical guide delves into the core methodologies for the asymmetric synthesis of these crucial building blocks, with a focus on catalytic enantioselective alkynylation of ketones. We will explore the leading catalytic systems, provide detailed experimental protocols for key reactions, and present a comparative analysis of their efficiencies. Furthermore, we will illustrate the practical applications of these chiral alcohols in the synthesis of prominent drug molecules.

Catalytic Systems: A Comparative Overview

The enantioselective addition of a terminal alkyne to a prochiral ketone is the most direct and atom-economical route to chiral tertiary propargyl alcohols. The success of this transformation hinges on the use of a chiral catalyst that can effectively control the stereochemical outcome of the reaction. Several metal-based catalytic systems have emerged as leaders in this field, each with its own set of advantages and substrate preferences.

Zinc-Based Catalysts: Catalytic systems employing zinc salts, often in combination with chiral amino alcohol ligands, are among the most well-established and widely used.[1][2][3] These systems are lauded for their practicality, utilizing commercially available and relatively inexpensive components. The seminal work by Carreira and others has demonstrated the high efficiency of Zn(OTf)₂ in conjunction with ligands like (+)-N-methyl ephedrine (B3423809) for the alkynylation of a broad range of aldehydes and ketones, often proceeding with high yields and enantioselectivities.[1]

Copper-Based Catalysts: Copper-catalyzed asymmetric alkynylation has also proven to be a powerful tool.[4][5][6] Chiral ligands such as Quinap and various P,N-ligands have been successfully employed to induce high levels of enantioselectivity.[5][6] Copper catalysts are often tolerant of a wide array of functional groups, making them suitable for the synthesis of complex and highly functionalized molecules.

Rhodium-Based Catalysts: Rhodium complexes have shown exceptional activity and selectivity, particularly in the alkynylation of activated ketones, such as trifluoromethyl ketones.[7][8] The development of chiral rhodium catalysts has enabled the synthesis of highly valuable trifluoromethylated tertiary propargyl alcohols, which are key components in several pharmaceuticals.

Other Transition Metals: While zinc, copper, and rhodium dominate the field, other transition metals like nickel and palladium have also been utilized in novel strategies for the synthesis of chiral tertiary alcohols.[9]

The choice of catalytic system is often dictated by the specific ketone and alkyne substrates. The following table summarizes the performance of various catalytic systems for the asymmetric alkynylation of different ketone substrates.

| Catalyst System | Ketone Substrate | Alkyne Substrate | Yield (%) | ee (%) | Reference |

| Zn(OTf)₂ / (+)-N-Methyl Ephedrine | Aromatic Ketones | Phenylacetylene (B144264) | High | High | [1] |

| CuBr / (S)-Quinap | Enamines (from Ketones) | Functionalized Alkynes | 66-98 | up to 90 | [5] |

| [Rh(OH)(cod)]₂ / (R)-DTBM-segphos | Azabenzonorbornadienes | (Triisopropylsilyl)acetylene | High | High | [10] |

| Chiral Rh(III) Complex | Trifluoroacetophenone | Phenylacetylene | up to 99 | up to 98 | [7] |

| CuI / (S,S,Ra)-UCD-Phim | Quinolones | Phenylacetylene | up to 92 | up to 97 | [6] |

Experimental Protocols: A Practical Guide

To facilitate the application of these powerful synthetic methods, this section provides detailed experimental protocols for key catalytic systems.

General Procedure for Zinc-Catalyzed Asymmetric Alkynylation of Ketones

This procedure is adapted from the work of Carreira and coworkers.[1]

Materials:

-

Anhydrous Toluene (B28343)

-

Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂)

-

(+)-N-Methylephedrine

-

Triethylamine (B128534) (Et₃N)

-

Substituted Ketone

-

Terminal Alkyne

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Zn(OTf)₂ (0.1 eq) and (+)-N-methylephedrine (0.12 eq).

-

Add anhydrous toluene to dissolve the solids.

-

Add the ketone (1.0 eq) and the terminal alkyne (1.5 eq) to the reaction mixture.

-

Finally, add triethylamine (2.0 eq) dropwise to the stirring solution at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired tertiary propargyl alcohol.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

General Procedure for Copper-Catalyzed Asymmetric Alkynylation of Quinolones

This procedure is based on the work of Helquist and coworkers.[6]

Materials:

-

Anhydrous Toluene

-

Copper(I) iodide (CuI)

-

(S,S,Ra)-UCD-Phim ligand

-

Diisopropylethylamine (DIPEA)

-

Substituted Quinolone

-

Terminal Alkyne

-

tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf)

Procedure:

-

In a flame-dried Schlenk tube under a nitrogen atmosphere, dissolve CuI (0.10 eq) and (S,S,Ra)-UCD-Phim (0.12 eq) in toluene and stir for 30 minutes at room temperature.

-

Sequentially add DIPEA (1.60 eq), the terminal alkyne (1.3 eq), and the quinolone substrate (1.0 eq).

-

Add the remaining toluene to achieve the desired concentration.

-

Cool the reaction mixture to -78 °C.

-

Add TBSOTf (1.2 eq) dropwise.

-

Allow the reaction to proceed at -78 °C, monitoring its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Extract the mixture with dichloromethane (B109758) (3 x 15 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Visualizing the Path to Chirality: Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of these catalytic reactions is crucial for optimizing reaction conditions and expanding their scope. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycle for a zinc-catalyzed alkynylation and a general experimental workflow.

Caption: Proposed catalytic cycle for the zinc-catalyzed asymmetric alkynylation of ketones.

Caption: A generalized workflow for asymmetric alkynylation experiments.

Applications in Drug Development: From Bench to Bedside

The synthetic utility of chiral tertiary propargyl alcohols is powerfully demonstrated by their application in the synthesis of several marketed drugs.

Efavirenz: This non-nucleoside reverse transcriptase inhibitor (NNRTI) is a key component of antiretroviral therapy for HIV/AIDS. A crucial step in its industrial synthesis involves the enantioselective addition of a cyclopropylacetylide to a trifluoromethyl ketone, a reaction that has been extensively optimized using chiral zinc aminoalkoxide mediators.[11][12][13]

Tipranavir (B1684565): An antiviral protease inhibitor used to treat HIV infection, Tipranavir's complex molecular structure features a chiral tertiary alcohol. Its synthesis has been achieved through various strategies, including those that could potentially involve asymmetric propargylation methodologies to establish the key stereocenter.[11][13][14]

Montelukast (B128269): This leukotriene receptor antagonist is used for the maintenance treatment of asthma. While the final molecule does not contain a propargyl group, its synthesis often proceeds through chiral alcohol intermediates that can be accessed via asymmetric reduction or potentially through the functionalization of a propargylic precursor.[9][15][16]

Antifungal Agents: The structural motif of a tertiary alcohol adjacent to an aromatic ring, often an azole, is common in many antifungal drugs. The asymmetric synthesis of propargyl alcohol precursors provides a versatile platform for the development of new and more effective antifungal agents.[17][18]

Conclusion

The asymmetric synthesis of tertiary propargyl alcohols represents a vibrant and impactful area of chemical research. The development of robust and highly selective catalytic systems has provided chemists with the tools to construct these valuable chiral building blocks with remarkable efficiency and precision. As our understanding of catalytic mechanisms deepens and new, more active and selective catalysts are discovered, the scope and applicability of these reactions will undoubtedly continue to expand. For researchers in drug discovery and development, a thorough understanding of these synthetic methodologies is essential for the design and creation of the next generation of life-saving medicines. The ability to readily access enantiopure tertiary propargyl alcohols opens up a world of possibilities for creating novel molecular entities with enhanced therapeutic profiles.

References

- 1. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 2. Asymmetric addition of phenylacetylene to aromatic ketones catalyzed by zinc or titanium complexes with chiral hydroxysulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective Synthesis of Propargylamines by Copper-Catalyzed Addition of Alkynes to Enamines [organic-chemistry.org]

- 6. Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Collection - Enantioselective Rhodium(I)-Catalyzed Hydrogenation of Trifluoromethyl Ketones - Organic Letters - Figshare [figshare.com]

- 9. An enantioselective formal synthesis of montelukast sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. datapdf.com [datapdf.com]

- 11. Utilization of molybdenum- and palladium-catayzed dynamic kinetic asymmetric transformations for the preparation of tertiary and quaternary stereogenic centers: a concise synthesis of tipranavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scite.ai [scite.ai]

- 13. Total Synthesis of Tipranavir Based on Iridium-Catalyzed Asymmetric Allylic Substitution of Dihydropyranone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An enantioselective formal synthesis of montelukast sodium. | Semantic Scholar [semanticscholar.org]

- 16. WO2009130056A1 - Process for making montelukast intermediates - Google Patents [patents.google.com]

- 17. mongoliajol.info [mongoliajol.info]

- 18. Novel triazole alcohol antifungals derived from fluconazole: design, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of (+)-Dehydrolinalool: A Technical Guide for Researchers

Disclaimer: Scientific literature extensively details the biological activities of linalool (B1675412), a structurally similar monoterpenoid alcohol. However, specific research on the biological activities of the (+)-enantiomer of dehydrolinalool is limited. This guide summarizes the known biological activities of linalool as a predictive framework for potential research directions concerning (+)-dehydrolinalool, while clearly indicating where data pertains to linalool.

Introduction to (+)-Dehydrolinalool

(+)-Dehydrolinalool, a tertiary acetylenic alcohol, is a chiral monoterpenoid. It is primarily recognized for its use as an intermediate in the synthesis of other terpenoids for the fragrance and perfume industry.[1] While its direct biological activities are not extensively documented, the well-established pharmacological profile of the related compound, linalool, provides a foundation for exploring its potential therapeutic applications. This document will delve into the known biological activities of linalool, including its anti-inflammatory, antimicrobial, and cytotoxic effects, presenting quantitative data, experimental methodologies, and associated signaling pathways.

Anti-inflammatory Activity

Linalool has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[2][3] Studies on the enantiomers of linalool suggest that both possess anti-inflammatory effects, though with potential differences in potency and duration of action.[4]

Quantitative Data for Anti-inflammatory Activity of Linalool

| Model | Compound | Dose/Concentration | Effect | Reference |

| Carrageenan-induced paw edema in rats | (-)-Linalool | 25 mg/kg | Delayed and prolonged reduction in edema | [4] |

| Carrageenan-induced paw edema in rats | (±)-Linalool | 25 mg/kg | Significant reduction in edema at 1 hour | [4] |

| LPS-stimulated RAW 264.7 macrophages | Linalool | Not specified | Attenuated production of TNF-α and IL-6 | [2] |

| LPS-induced lung injury in mice | Linalool | Not specified | Attenuated production of TNF-α and IL-6 | [2] |

| Ovalbumin-induced airway inflammation in mice | Linalool | Not specified | Inhibited eosinophil numbers, Th2 cytokines, and IgE levels |

Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used in vivo model assesses the anti-inflammatory activity of compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling indicates its potential anti-inflammatory effect.[5]

Methodology:

-

Animal Preparation: Male Wistar rats (180-220 g) are acclimatized under standard laboratory conditions.

-

Compound Administration: The test compound (e.g., linalool) is administered intraperitoneally at a specified dose (e.g., 25 mg/kg) 30 minutes prior to carrageenan injection. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).[5]

-

Induction of Inflammation: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[5]

-

Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways in Linalool's Anti-inflammatory Action

Linalool exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][6]

NF-κB Signaling Pathway: Linalool has been shown to inhibit the activation of NF-κB, a critical transcription factor in the inflammatory response.[6][7] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like TNF-α and IL-6.[6][7]

MAPK Signaling Pathway: Linalool can also suppress the phosphorylation of key kinases in the MAPK pathway, including p38, JNK, and ERK.[2] The MAPK cascade is another crucial pathway that leads to the production of inflammatory mediators. By inhibiting this pathway, linalool further reduces the inflammatory response.

Antimicrobial Activity

Linalool has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[8] This has led to its investigation as a potential natural preservative and antimicrobial agent.

Quantitative Data for Antimicrobial Activity of Linalool

| Microorganism | Assay | Result (MIC) | Reference |

| Pseudomonas fluorescens | Agar dilution | 1.25 µL/mL | [9] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Broth microdilution | MIC50: 13.2 µg/mL, MIC90: 105.62 µg/mL | [10] |

| Escherichia coli | Broth microdilution | 200 µg/ml | [11] |

| Staphylococcus aureus | Broth microdilution | 50 µg/ml | [11] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This in vitro method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (growth) is observed.[11]

Methodology:

-

Preparation of Inoculum: A pure culture of the test microorganism is grown overnight, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Preparation of Microtiter Plate: Serial twofold dilutions of the test compound (e.g., linalool) are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.

Cytotoxic Activity

Linalool has been investigated for its cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.[12][13]

Quantitative Data for Cytotoxic Activity of Linalool

| Cell Line | Assay | Result (IC50) | Reference |

| U937 (Leukemia) | WST-1 | 2.59 µM | [13] |

| HeLa (Cervical Cancer) | WST-1 | 11.02 µM | [13] |

| HCT 116 (Colon Cancer) | WST-8 | ~250 µmol/L (significant cytotoxicity) | [12] |

| MCF-7 (Breast Cancer) | MTT | 480 µM (24h), 196 µM (48h) | [14] |

| MDA-MB-231 (Breast Cancer) | MTT | 588 µM (24h), 320 µM (48h) | [14] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[15]

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., linalool) and incubated for a specific period (e.g., 24 or 48 hours).

-

MTT Addition: A solution of MTT is added to each well, and the plate is incubated for 1-4 hours to allow for formazan crystal formation.[15]

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[15]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

While the biological activity of (+)-dehydrolinalool remains largely unexplored, the extensive research on its structural analog, linalool, provides a strong rationale for its investigation as a potential therapeutic agent. The anti-inflammatory, antimicrobial, and cytotoxic properties of linalool, mediated through well-defined signaling pathways, suggest that (+)-dehydrolinalool may exhibit a similar, and possibly stereospecific, pharmacological profile.

Future research should focus on:

-

Direct evaluation of (+)-dehydrolinalool: Conducting in vitro and in vivo studies to determine the specific biological activities of the (+)-enantiomer.

-

Enantioselective activity: Comparing the biological activities of (+)-dehydrolinalool, (-)-dehydrolinalool, and the racemic mixture to understand the role of stereochemistry.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by (+)-dehydrolinalool.

Such studies will be crucial in unlocking the potential of (+)-dehydrolinalool for applications in the pharmaceutical and drug development sectors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Antimicrobial Activity and Metabolomic Analysis of Linalool Against Pathogenic Bacteria Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity and Metabolomic Analysis of Linalool Against Pathogenic Bacteria Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening essential oils for their antimicrobial activities against the foodborne pathogenic bacteria Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer effect of linalool via cancer-specific hydroxyl radical generation in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Linalool Induces Cell Cycle Arrest and Apoptosis in Leukemia Cells and Cervical Cancer Cells through CDKIs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Olfactory Properties of Dehydrolinalool Enantiomers: A Technical Guide

Disclaimer: Direct, peer-reviewed studies on the specific olfactory properties of the individual enantiomers of dehydrolinalool, (R)- and (S)-3,7-dimethyloct-6-en-1-yn-3-ol, are not extensively available in the public domain. This guide will, therefore, leverage the well-documented olfactory characteristics of the structurally similar monoterpenoid, linalool (B1675412), as a primary case study. The methodologies and principles discussed are directly applicable to the sensory and analytical evaluation of dehydrolinalool enantiomers.

Dehydrolinalool is a key intermediate in the synthesis of linalool and other fragrance compounds.[1][2] As a chiral molecule, it exists in two non-superimposable mirror-image forms: (R)-dehydrolinalool and (S)-dehydrolinalool. The olfactory perception of chiral molecules can differ significantly between enantiomers, a phenomenon of great interest in the fields of fragrance chemistry, neurobiology, and drug development.[3] While the racemic mixture of dehydrolinalool is generally described as having woody, sweet, floral, and citrus notes, this guide explores the theoretical and practical framework for characterizing its individual enantiomers.[4]

Olfactory Profile of Chiral Molecules: The Linalool Case Study

The distinct olfactory profiles of linalool enantiomers provide a compelling model for understanding how stereochemistry influences scent perception. (S)-(+)-Linalool is typically described as sweet, floral, and reminiscent of petitgrain, whereas (R)-(-)-linalool is characterized by a woodier, lavender-like aroma.[4][5] These qualitative differences are substantiated by significant variations in their odor detection thresholds, with the (R)-enantiomer being considerably more potent.[5][6]

Data Presentation: Olfactory Properties of Linalool Enantiomers

The following table summarizes the key quantitative and qualitative olfactory data for the enantiomers of linalool, which serves as a predictive model for the potential differences in dehydrolinalool enantiomers.

| Property | (S)-(+)-Linalool (Coriandrol) | (R)-(-)-Linalool (Licareol) | Reference(s) |

| Odor Detection Threshold (in water) | 8.3 µg/kg | 0.82 µg/kg | [6] |

| Odor Detection Threshold (in beer) | 53 µg/kg | 6.5 µg/kg | [6] |

| Odor Detection Threshold (in air) | 7.4 ppb | 0.8 ppb | [5] |

| Primary Odor Descriptors | Sweet, floral, petitgrain-like, citric | Woody, lavender-like, flowery-fresh | [4][5][7] |

| Common Natural Sources | Coriander, sweet orange flowers, cymbopogon | Lavender, bay laurel, sweet basil | [5] |

Experimental Protocols

To elucidate the distinct olfactory properties of dehydrolinalool enantiomers, a combination of sensory evaluation and instrumental analysis is required.

Enantioselective Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[8] For chiral analysis, a GC column with a chiral stationary phase is employed to separate the enantiomers.

Objective: To separate the (R)- and (S)-enantiomers of dehydrolinalool and determine the odor quality and intensity of each.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of racemic dehydrolinalool in a high-purity solvent (e.g., hexane (B92381) or ethanol) at a concentration of 1 mg/mL.

-

Create a series of dilutions from the stock solution to determine the odor detection threshold.

-

-

Instrumentation:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) and an olfactometry port. The effluent from the capillary column is split between the FID and the sniffing port.

-

Chiral GC Column: A cyclodextrin-based chiral stationary phase column, such as one coated with a derivative of β-cyclodextrin, is recommended for the separation of terpene alcohols.[9]

-

-

GC-O Analysis:

-

Injection: Inject 1 µL of the sample into the GC inlet in split mode.

-

Chromatographic Conditions:

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow.[9]

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a final temperature (e.g., 220 °C) to ensure the elution of the compounds. The specific program should be optimized for the best separation of the enantiomers.

-

Transfer Line to Sniffing Port: Maintained at a temperature sufficient to prevent condensation (e.g., 230 °C).

-

-

Olfactometry: A trained sensory panelist sniffs the effluent from the olfactometry port throughout the chromatographic run. The panelist records the retention time, duration, intensity, and a detailed description of any detected odor.

-

-

Data Analysis:

-

The retention times of the odor events are correlated with the peaks detected by the FID to identify the enantiomer responsible for each scent.

-

The Aroma Extract Dilution Analysis (AEDA) method can be used, where serial dilutions of the sample are analyzed by GC-O to determine the flavor dilution (FD) factor for each enantiomer, providing a measure of its odor potency.[10]

-

Sensory Panel Evaluation

A trained sensory panel is essential for developing a comprehensive and standardized description of the olfactory profiles of the dehydrolinalool enantiomers.[11]

Objective: To qualitatively and quantitatively describe the odor profile of each dehydrolinalool enantiomer.

Methodology:

-

Panelist Selection and Training:

-

Select panelists based on their ability to detect and describe a range of standard odorants.

-

Train the panel to recognize and use a standardized lexicon of odor descriptors relevant to floral, woody, and citrus scents.

-

-

Sample Preparation and Presentation:

-

Prepare solutions of the purified (R)- and (S)-dehydrolinalool enantiomers in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol) at a concentration that is clearly detectable but not overpowering.[12]

-

Present the samples to the panelists on unscented smelling strips or in glass inhalers. Samples should be coded to prevent bias.[12]

-

-

Evaluation Procedure:

-

Panelists evaluate each sample individually in a controlled, odor-free environment.

-

Using a Quantitative Descriptive Analysis (QDA) approach, panelists rate the intensity of various agreed-upon odor attributes (e.g., "floral," "woody," "citrus," "sweet," "earthy") on a linear scale (e.g., a 15-point scale).

-

Panelists also provide free-text descriptions to capture any nuances not covered by the predefined attributes.

-

-

Data Analysis:

-

The intensity ratings for each attribute are averaged across the panelists for each enantiomer.

-

Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in the perceived intensities of the attributes between the two enantiomers.

-

The results can be visualized using a spider-web or radar plot to compare the sensory profiles.

-

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The perception of odorants like dehydrolinalool begins with their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

Caption: A simplified diagram of the olfactory signal transduction cascade initiated by an odorant molecule.

Experimental Workflow for Chiral Odorant Analysis

The comprehensive analysis of a chiral odorant involves several key stages, from sample preparation to instrumental and sensory analysis, culminating in data interpretation.

Caption: A logical workflow for the comprehensive analysis of the olfactory properties of chiral compounds.

Conclusion

While specific data for dehydrolinalool enantiomers remains a field for future research, the established differences in the olfactory properties of linalool enantiomers provide a strong indication that (R)- and (S)-dehydrolinalool are also likely to possess distinct scent profiles. The experimental protocols outlined in this guide, combining enantioselective GC-O with rigorous sensory panel evaluations, provide a robust framework for the detailed characterization of these and other chiral fragrance molecules. Such studies are crucial for advancing our understanding of structure-odor relationships and for the targeted development of novel flavor and fragrance ingredients.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

- 3. benchchem.com [benchchem.com]

- 4. Linalool - Wikipedia [en.wikipedia.org]

- 5. Enantiospecific determination of the odour threshold concentrations of (R)- and (S)-linalool in water and beer | BrewingScience [brewingscience.de]

- 6. researchgate.net [researchgate.net]

- 7. Chiral Analysis of Linalool, an Important Natural Fragrance and Flavor Compound, by Molecular Rotational Resonance Spectroscopy [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. pac.gr [pac.gr]

- 12. Frontiers | Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives [frontiersin.org]

(+)-Dehydrolinalool: A Versatile Chiral Building Block for Stereoselective Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dehydrolinalool, systematically named (S)-3,7-dimethyl-6-octen-1-yn-3-ol, is a chiral tertiary acetylenic alcohol that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, including a stereogenic center, a terminal alkyne, and an olefinic moiety, provide multiple reactive sites for a wide array of chemical transformations. This trifunctional nature allows for the strategic and stereocontrolled introduction of complexity, making it a sought-after precursor for the synthesis of a diverse range of chiral molecules, including natural products, pharmaceuticals, and fragrance compounds. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (+)-dehydrolinalool as a chiral building block, with a focus on detailed experimental protocols and logical workflows.

Physicochemical Properties

The utility of (+)-dehydrolinalool as a chiral building block is underpinned by its distinct physicochemical properties. While data for the racemic mixture is readily available, specific values for the enantiomerically pure form are crucial for its application in stereoselective synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O | [1][2][3] |

| Molecular Weight | 152.24 g/mol | [1] |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Boiling Point | 198 °C | [1] |

| Density | 0.88 g/cm³ | [1] |

| Refractive Index | 1.46 | [1] |

| Specific Rotation [α]²⁰_D_ | Not explicitly found in search results. The racemic mixture has a specific rotation of -1 to +1° (neat). | [1] |

Synthesis of (+)-Dehydrolinalool

The preparation of enantiomerically pure (+)-dehydrolinalool can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis: Enantioselective Ethynylation

An efficient method for the direct synthesis of (+)-dehydrolinalool involves the enantioselective addition of an acetylene (B1199291) equivalent to the prochiral ketone, 6-methyl-5-hepten-2-one (B42903). This approach utilizes a chiral catalyst to induce stereoselectivity, yielding the desired (S)-enantiomer directly.

Experimental Protocol: Asymmetric Ethynylation of 6-Methyl-5-hepten-2-one

This protocol is a generalized representation based on established principles of asymmetric alkynylation. Specific chiral ligands and conditions may vary.

-

Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of a suitable chiral ligand (e.g., a chiral amino alcohol or a BINOL-based ligand) and a metal salt (e.g., Zn(OTf)₂, Ti(Oi-Pr)₄) in an anhydrous solvent (e.g., toluene, THF) is prepared.

-

Reaction Setup: The flask is cooled to the desired temperature (typically between -78 °C and 0 °C).

-

Addition of Acetylene Source: A solution of an acetylene equivalent, such as ethynylmagnesium bromide or a pre-formed metal acetylide, is added dropwise to the catalyst solution.

-

Addition of Ketone: A solution of 6-methyl-5-hepten-2-one in the same anhydrous solvent is then added slowly to the reaction mixture.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford enantiomerically enriched (+)-dehydrolinalool.

-

Chiral Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC or chiral GC analysis.

Chiral Resolution of Racemic Dehydrolinalool

An alternative and widely used method to obtain (+)-dehydrolinalool is through the resolution of the racemic mixture. This can be effectively achieved using enzymatic kinetic resolution, which takes advantage of the stereoselectivity of enzymes, typically lipases.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Dehydrolinalool

This protocol is based on general procedures for lipase-catalyzed resolution of alcohols.

-

Reaction Setup: In a flask, racemic dehydrolinalool is dissolved in a suitable organic solvent (e.g., hexane, toluene).

-

Addition of Acyl Donor and Lipase (B570770): An acyl donor (e.g., vinyl acetate, isopropenyl acetate) and a lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL)) are added to the solution.

-

Reaction Progress: The mixture is stirred at a controlled temperature (typically room temperature to 40 °C). The lipase will selectively acylate one enantiomer (e.g., the (R)-enantiomer) at a much faster rate than the other, leaving the desired (S)-(+)-dehydrolinalool unreacted. The progress of the resolution is monitored by chiral GC or HPLC.

-

Termination: The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester. The enzyme is removed by filtration.

-

Separation: The solvent is removed under reduced pressure. The remaining mixture of unreacted (+)-dehydrolinalool and the acylated (-)-dehydrolinalool is separated by column chromatography on silica gel.

-

Hydrolysis of the Ester (Optional): To recover the (-)-enantiomer, the separated ester can be hydrolyzed using a base (e.g., sodium hydroxide (B78521) in methanol/water).

Applications in Stereoselective Synthesis

(+)-Dehydrolinalool serves as a versatile chiral starting material for the synthesis of various complex molecules. Its functional groups can be manipulated selectively to build intricate stereochemical architectures.

Synthesis of Chiral Linalool (B1675412) Oxides

A notable application of dehydrolinalool is in the synthesis of chiral linalool oxides, which are important fragrance and flavor compounds. The synthesis of a key intermediate for these molecules can be initiated from racemic dehydrolinalool.

Experimental Protocol: Synthesis of 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran from (±)-Dehydrolinalool

-

Reaction Setup: In a round-bottom flask, (±)-dehydrolinalool is dissolved in a mixture of formic acid and water.

-

Cyclization: The solution is heated at reflux for a specified period. This acid-catalyzed reaction promotes the intramolecular cyclization of the dehydrolinalool.

-

Work-up: After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude product, 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran, is then purified by distillation or column chromatography. This racemic intermediate can then be subjected to further transformations, including chiral resolution, to access enantiopure linalool oxides.

Logical Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic workflows described in this guide.

Conclusion

(+)-Dehydrolinalool stands out as a highly valuable chiral building block due to its trifunctional nature, which allows for a multitude of stereoselective transformations. The accessibility of this compound through both asymmetric synthesis and chiral resolution provides chemists with flexible strategies for its incorporation into complex molecular targets. The detailed experimental protocols and workflows presented in this guide are intended to facilitate its use in research and development, particularly in the fields of natural product synthesis, medicinal chemistry, and the fragrance industry. Further exploration of the reactivity of (+)-dehydrolinalool is expected to unveil new synthetic methodologies and expand its application in the creation of novel chiral molecules with significant biological and commercial value.

References

Spectroscopic Profile of (+)-Dehydrolinalool: A Technical Guide

An In-Depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

Introduction

(+)-Dehydrolinalool, with the IUPAC name (3R)-3,7-dimethyloct-6-en-1-yn-3-ol, is a naturally occurring acyclic monoterpenoid alcohol. Its unique structure, featuring a tertiary alcohol, a vinyl group, and a terminal alkyne, makes it a valuable chiral building block in the synthesis of various natural products and active pharmaceutical ingredients. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial applications. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (+)-Dehydrolinalool, along with detailed experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data for dehydrolinalool. While data for the specific (+)-enantiomer is limited in publicly accessible databases, the provided data for the racemic mixture is representative and widely used for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus.

Table 1: ¹H NMR Spectroscopic Data of Dehydrolinalool

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data of Dehydrolinalool

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Note: Specific, experimentally verified ¹H and ¹³C NMR chemical shifts for (+)-Dehydrolinalool were not available in the searched public domain resources. Researchers should acquire experimental data on their specific samples for accurate characterization.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of Dehydrolinalool

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Note: A detailed list of IR absorption bands for (+)-Dehydrolinalool was not available in the searched public domain resources. Expected characteristic peaks would include a broad O-H stretch (around 3300-3500 cm⁻¹), a sharp C≡C-H stretch (around 3300 cm⁻¹), a C≡C stretch (around 2100 cm⁻¹), and C=C and C-H stretches and bends.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The data presented below is for the racemic mixture of dehydrolinalool.[1]

Table 4: Mass Spectrometry Data of Dehydrolinalool

| m/z | Relative Intensity | Possible Fragment |

| 119 | High | [M-H₂O-CH₃]⁺ |

| 69 | Medium | [C₅H₉]⁺ |

| 41 | Medium | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of volatile terpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of (+)-Dehydrolinalool in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of neat (+)-Dehydrolinalool onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.

Data Acquisition (FTIR):

-

Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is recorded over a range of 4000-400 cm⁻¹.

-

A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of (+)-Dehydrolinalool (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

-

Use a non-polar capillary column (e.g., DB-5 or HP-5ms).

-

A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a compound like (+)-Dehydrolinalool.

References

Commercial Availability and Purity of (+)-Dehydrolinalool: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dehydrolinalool, a chiral tertiary acetylenic alcohol, is a valuable intermediate in the synthesis of various fine chemicals, including the fragrance compound linalool (B1675412) and vitamins A and E.[1] Its stereochemistry is crucial for the desired properties of the final products, making access to high-purity (+)-enantiomer essential for research and development. This technical guide provides an in-depth overview of the commercial sources, typical purity levels, potential impurities, and relevant experimental protocols for the purification and analysis of (+)-Dehydrolinalool.

Commercial Sources and Purity

While the racemic mixture, (±)-Dehydrolinalool, is widely available from various chemical suppliers, the isolated (+)-enantiomer is less common and typically offered as a high-purity reference standard for research purposes. The most common analytical method for purity assessment cited by suppliers is gas chromatography (GC).

Table 1: Commercial Suppliers of Dehydrolinalool

| Supplier | Product Name | CAS Number | Stated Purity | Analytical Method |

| Tokyo Chemical Industry (TCI) | (±)-Dehydrolinalool | 29171-20-8 | >98.0% | GC |

| Benchchem | (+)-Dehydrolinalool | 68224-83-9 | High-Purity Reference Standard | Not specified |

Potential Impurities in Commercial Dehydrolinalool

Impurities in commercially available Dehydrolinalool can originate from the synthetic route and subsequent purification processes. A common synthesis involves the ethynylation of 6-methyl-5-hepten-2-one.[2] In the broader context of terpene synthesis, where Dehydrolinalool is an intermediate, several related compounds may be present as impurities.

Table 2: Potential Impurities in Dehydrolinalool

| Impurity | Chemical Name | Molecular Weight | Potential Origin |

| 6-Methyl-5-hepten-2-one | 6-Methyl-5-hepten-2-one | 126.20 | Unreacted starting material |

| Unidentified Byproduct | Not specified | 170 | Side reaction during ethynylation |

| Linalool | 3,7-Dimethylocta-1,6-dien-3-ol | 154.25 | Over-reduction of Dehydrolinalool |

| Linalyl acetate | 3,7-Dimethylocta-1,6-dien-3-yl acetate | 196.29 | Byproduct from synthesis |

| 3,7-Dimethyloct-6-en-3-ol | 3,7-Dimethyloct-6-en-3-ol | 156.27 | Related terpene alcohol |

Experimental Protocols

Purification by Fractional Distillation

Fractional distillation is a primary method for purifying Dehydrolinalool, separating it from impurities with different boiling points.[3]

Apparatus Setup:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux)

-

Distillation head with a condenser

-

Thermometer

-

Receiving flask

-

Heating mantle or oil bath

-

Stir bar or boiling chips

-

Vacuum adapter and vacuum source (for vacuum distillation)

Procedure:

-

Charging the Flask: Place the crude Dehydrolinalool into the round-bottom flask along with a stir bar or boiling chips.

-

Assembly: Assemble the fractional distillation apparatus, ensuring all joints are securely sealed. The thermometer bulb should be positioned just below the side arm of the distillation head.

-

Heating and Equilibration: Begin heating the flask gently. As the mixture boils, vapor will rise through the fractionating column. Adjust the heating to maintain a steady reflux, allowing the vapor and liquid to equilibrate in the column.

-

Distillate Collection: The vapor of the lower-boiling point components will reach the condenser first. Collect the initial fraction (forerun), which will be enriched in these impurities.

-

Fraction Cutting: As the temperature stabilizes at the boiling point of Dehydrolinalool (approximately 198-199 °C at atmospheric pressure), change the receiving flask to collect the main fraction.

-

Completion: Continue distillation until the temperature begins to drop or rise significantly, indicating that the main component has been distilled.

-

Analysis: Analyze the collected fractions by GC-MS to determine their purity and pool the fractions that meet the desired specifications.[3]

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for assessing the purity of Dehydrolinalool and identifying any volatile impurities.

Instrumentation and Conditions:

| Parameter | Specification |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (adjustable based on concentration) |

| Oven Temperature Program | Initial temperature 60 °C for 2 min, ramp to 240 °C at 3 °C/min, hold for 5 min |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-300 amu |

Sample Preparation:

-

Prepare a stock solution of the Dehydrolinalool sample in a suitable solvent (e.g., ethanol (B145695) or hexane) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to create a working solution of around 10 µg/mL.

-

Inject the prepared sample into the GC-MS system.

Data Analysis:

-

Identify the Dehydrolinalool peak based on its retention time and mass spectrum.

-

Integrate the peak areas of all detected compounds.

-

Calculate the purity of Dehydrolinalool as the percentage of its peak area relative to the total peak area of all compounds in the chromatogram.

Chiral Separation by Enantioselective Gas Chromatography (Example Protocol)

The separation of (+)- and (-)-Dehydrolinalool requires a chiral stationary phase. The following is an example protocol based on methods used for the chiral separation of the structurally similar compound, linalool.[4] Optimization will be necessary for baseline separation of Dehydrolinalool enantiomers.

Instrumentation and Conditions:

| Parameter | Specification |

| Gas Chromatograph | Equipped with FID or MS detector |

| Chiral Column | Modified γ-cyclodextrin stationary phase (e.g., Lipodex E) |

| Carrier Gas | Hydrogen or Helium |

| Injector Temperature | 240 °C |

| Oven Temperature Program | 60 °C (hold for 1 min), ramp to 180 °C at 2 °C/min, hold for 10 min |

| Detector Temperature | 250 °C (FID) |

Sample Preparation:

-

Prepare a dilute solution of the Dehydrolinalool sample (racemic or enantiomerically enriched) in a suitable solvent (e.g., pentane) at a concentration of approximately 100 µg/mL.

-

Inject the sample into the chiral GC system.

Data Analysis:

-

Identify the peaks corresponding to the two enantiomers based on their retention times. If an authentic standard of one enantiomer is available, it can be used for peak assignment.

-

Calculate the enantiomeric excess (ee%) using the peak areas (A) of the two enantiomers: ee% = [ (A(+) - A(-)) / (A(+) + A(-)) ] * 100.

Visualized Workflows

Caption: Workflow for the purification and analysis of (+)-Dehydrolinalool.

Caption: Synthesis of Dehydrolinalool and potential impurity sources.

References

Methodological & Application

Application Note & Protocol: Chiral GC-MS Method for the Analysis of (+)-Dehydrolinalool

Abstract

This document outlines a detailed protocol for the enantioselective analysis of (+)-dehydrolinalool using chiral Gas Chromatography-Mass Spectrometry (GC-MS). Dehydrolinalool, a terpene alcohol, is a significant compound in the fragrance and flavor industries and a potential chiral building block in pharmaceutical synthesis. The accurate determination of its enantiomeric composition is crucial for quality control and regulatory compliance. This method utilizes a cyclodextrin-based chiral capillary column to achieve baseline separation of the dehydrolinalool enantiomers, allowing for their individual identification and quantification.

Introduction

Dehydrolinalool (3,7-dimethyl-6-en-1-yn-3-ol) is an unsaturated tertiary terpene alcohol with a chiral center at the C3 position. Like many chiral compounds, its enantiomers can exhibit different sensory properties and biological activities. Therefore, a robust and reliable analytical method for the separation and quantification of its enantiomers is essential. Gas chromatography with a chiral stationary phase (CSP) is a powerful technique for the enantioselective analysis of volatile compounds like dehydrolinalool.[1][2][3] This application note provides a comprehensive chiral GC-MS method suitable for researchers, scientists, and professionals in drug development and quality control.

Experimental

2.1 Instrumentation and Materials

-

Gas Chromatograph: A system equipped with a split/splitless injector and coupled to a mass spectrometer (GC-MS).

-

Chiral GC Column: A cyclodextrin-based capillary column is recommended for the separation of terpene alcohol enantiomers. A suitable option is a Restek Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent column with a derivatized β-cyclodextrin stationary phase.[1]

-

Carrier Gas: High-purity helium.

-

Reagents and Standards:

-

(+)-Dehydrolinalool and (±)-dehydrolinalool reference standards (for peak identification and method development).

-

High-purity solvent for sample dilution (e.g., hexane (B92381) or ethanol, GC grade).

-

-

Sample Preparation: Samples containing dehydrolinalool should be diluted in a suitable solvent to a concentration within the calibrated range of the instrument.

2.2 Chromatographic and Mass Spectrometric Conditions

The following GC-MS parameters are provided as a starting point and may require optimization for specific instrumentation and applications.

| Parameter | Condition |

| GC System | Agilent 7890B GC with 5977A MS or equivalent |

| Column | Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm) or similar |

| Injector | Split/Splitless |

| Injector Temperature | 250 °C |

| Injection Volume | 1.0 µL |

| Split Ratio | 50:1 (can be adjusted based on concentration) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (Constant Flow) |

| Oven Temperature Program | Initial 60 °C, hold for 2 min, ramp to 180 °C at 2 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | m/z 40-200 |

| Acquisition Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. |

2.3 Selected Ion Monitoring (SIM) Parameters (for quantification)

For enhanced sensitivity, the following ions for dehydrolinalool (m/z) can be monitored: 119 (quantifier), 93, and 79 (qualifiers).[4]

Detailed Protocol

3.1 Standard Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (±)-dehydrolinalool reference standard and dissolve it in 10 mL of hexane in a volumetric flask.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

3.2 Sample Preparation

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in a known volume of hexane to achieve an expected dehydrolinalool concentration within the calibration range.

-

Vortex the sample for 30 seconds to ensure homogeneity.

-

If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.

3.3 Analysis

-

Equilibrate the GC-MS system with the specified conditions.

-

Inject the prepared standards and samples.

-

Acquire the data in both Full Scan and SIM mode.

-

Identify the enantiomers of dehydrolinalool based on their retention times compared to the reference standards.

-

Construct a calibration curve for each enantiomer using the peak areas from the SIM data of the working standards.

-

Quantify the amount of each enantiomer in the samples by interpolating their peak areas from the calibration curve.

Illustrative Quantitative Data

The following table summarizes typical validation parameters for a chiral GC-MS method for a terpene alcohol like dehydrolinalool. These values are illustrative and should be determined experimentally for this specific method.

| Validation Parameter | Typical Performance |

| Linearity (R²) | > 0.995 |

| Concentration Range | 0.1 - 10 µg/mL |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 10% |

Experimental Workflow Diagram